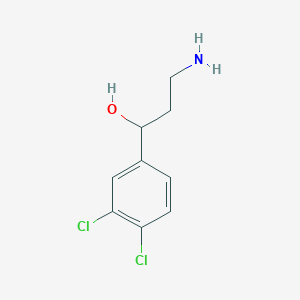

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol

説明

“3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is an organic compound that belongs to the family of amino alcohols. It has a molecular formula of C9H11Cl2NO .

Molecular Structure Analysis

The InChI code for “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 220.1 g/mol . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.科学的研究の応用

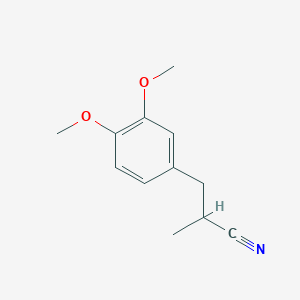

- Application : The compound 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .

- Method : The synthesis was carried out in ethanolic piperidine solution under microwave irradiation .

- Results : The newly synthesized β-enaminonitrile was characterized by FT-IR, 1H NMR, 13C NMR, mass spectroscopy, elemental analysis and X-ray diffraction data. Its cytotoxic activity was evaluated against three different human cancer cell lines MDA-MB-231, A549, and MIA PaCa-2 .

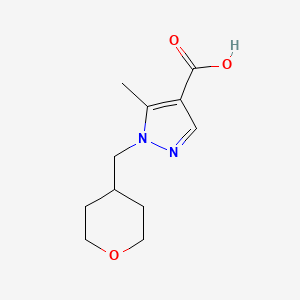

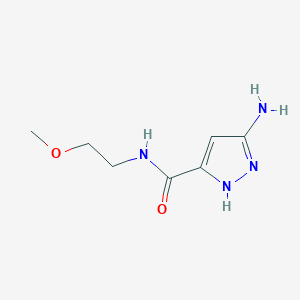

- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Method : The synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

- Application : 3-Amino-1-propanol is often used as a molecular linker. It can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of β-enaminonitrile

Synthesis of 1,2,4-triazole-containing scaffolds

Preparation of polyurethanes and poly (propyl ether imine) dendrimers

- Application : The compound “(3S,4R,5S)-1,3,4,5-tetrahydroxy-6-(alkyl-amino)hexan-2-one”, an important intermediate for preparing oral α-glucosidase inhibitors used against retroviral infections or to cure carbohydrate metabolism disorders, was obtained through catalyzed N-protected 1-amino-d-sorbitol by using Gluconobacter oxydans’ whole cells .

- Method : The synthesis was carried out using Gluconobacter oxydans’ whole cells .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Application : The newly synthesized compound was evaluated for its cytotoxic activity against three different human cancer cell lines MDA-MB-231, A549, and MIA PaCa-2 .

- Method : The synthesis was carried out via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .

- Results : The tested molecule revealed promising cytotoxic activities against the three cancer cell lines .

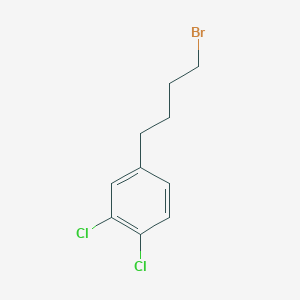

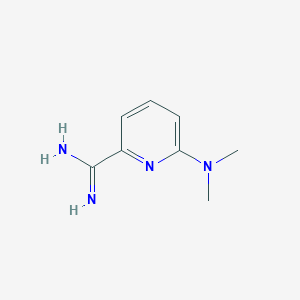

- Application : The compound is a dual inhibitor of EGFR and HDAC, providing a potential approach as combination treatment synergistically inhibited the growth of NSCLC .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesizing Chiral Drug Intermediates by Biocatalysis

Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors

- Application : The compound “(3S,4R,5S)-1,3,4,5-tetrahydroxy-6-(alkyl-amino)hexan-2-one”, an important intermediate for preparing oral α-glucosidase inhibitors which is used against retroviral infections or cure carbohydrate metabolism disorders, was obtained through catalyzed N-protected 1-amino-d-sorbitol by using the Gluconobacter oxydans’ whole cells .

- Method : The synthesis was carried out using Gluconobacter oxydans’ whole cells .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Application : The newly synthesized compound was evaluated for its cytotoxic activity against three different human cancer cell lines MDA-MB-231, A549, and MIA PaCa-2 .

- Method : The synthesis was carried out via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .

- Results : The tested molecule revealed promising cytotoxic activities against the three cancer cell lines .

- Application : The compound is a dual inhibitor of EGFR and HDAC, providing a potential approach as combination treatment synergistically inhibited the growth of NSCLC .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesizing Chiral Drug Intermediates by Biocatalysis

Safety And Hazards

The compound has been classified as potentially dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-amino-1-(3,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWFGPOOKYZXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCN)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

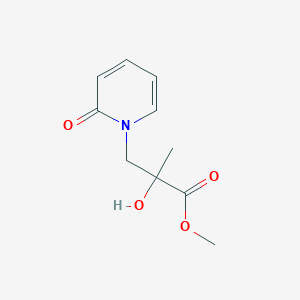

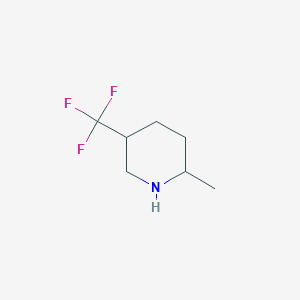

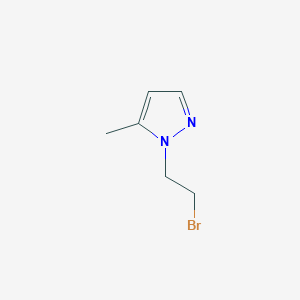

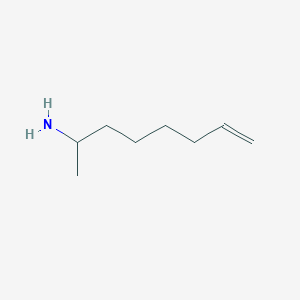

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)

methanone](/img/structure/B1375192.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)